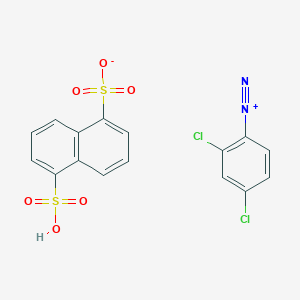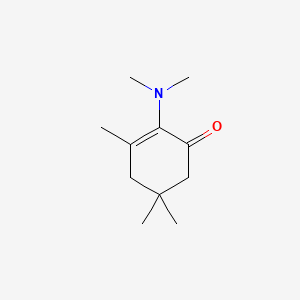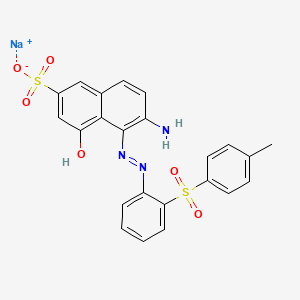
Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-: is an organic compound with a complex structure that includes a benzamide core substituted with butoxy, methyl, and pyrrolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- typically involves multiple steps, starting with the preparation of the benzamide core. The butoxy and methyl groups are introduced through alkylation reactions, while the pyrrolidinyl group is added via nucleophilic substitution. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases (e.g., sodium hydroxide, potassium carbonate)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Applications De Recherche Scientifique
Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzamide, 2-methyl-N-ethyl-
- Benzamide, N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-methoxy-
Comparison: Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73664-72-9 |
|---|---|
Formule moléculaire |
C18H28N2O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-butoxy-6-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-14-22-16-9-7-8-15(2)17(16)18(21)19-10-13-20-11-5-6-12-20/h7-9H,3-6,10-14H2,1-2H3,(H,19,21) |
Clé InChI |
JNNJDHMUGSZIGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1C(=O)NCCN2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)










